Trimeprazine maleate

Description

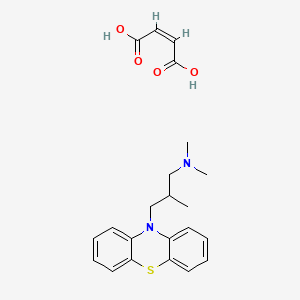

Structure

3D Structure of Parent

Properties

CAS No. |

179167-82-9 |

|---|---|

Molecular Formula |

C22H26N2O4S |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

WTHCVCKKSDUGIE-BTJKTKAUSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

179167-82-9 36506-71-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alimemazine maleate, Trimeprazine maleate |

Origin of Product |

United States |

Foundational & Exploratory

Trimeprazine Maleate: A Technical Analysis of its Mechanism of Action at the Histamine H1 Receptor

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of trimeprazine, a first-generation antihistamine of the phenothiazine class. It details the molecular interactions, downstream signaling consequences, and the broader pharmacological profile of the compound, with a core focus on its effects on the histamine H1 receptor.

Executive Summary

Trimeprazine (also known as alimemazine) is a phenothiazine derivative that primarily functions as a competitive antagonist at the histamine H1 receptor.[1][2][3] Its therapeutic effects as an antipruritic and sedative-hypnotic agent stem from this core mechanism.[4] By competitively binding to H1 receptors, trimeprazine blocks the action of endogenous histamine, thereby mitigating the symptoms of allergic reactions.[1][3] Quantitative data reveals a high affinity for the H1 receptor. The drug also exhibits notable affinity for other receptors, including muscarinic acetylcholine and dopamine receptors, which contributes to its broader pharmacological effects and side-effect profile.[2][5]

Core Mechanism at the Histamine H1 Receptor

Trimeprazine's primary mechanism of action is the competitive antagonism of histamine at the H1 receptor subtype.[1][3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to effects on H1 receptors in both the periphery and the central nervous system (CNS).[2]

-

Competitive Antagonism: Trimeprazine competes with free histamine for binding sites on the H1 receptor.[1] This action does not activate the receptor but instead blocks histamine from binding, thus antagonizing its effects.[1][6] This blockade leads to a reduction in the negative symptoms associated with histamine release, such as itching, vasodilation, and increased capillary permeability.[1][2]

-

Inverse Agonism: Like virtually all H1-antihistamines, trimeprazine likely functions as an inverse agonist rather than a neutral antagonist.[7] This means it reduces the constitutive activity of the G-protein coupled H1 receptor, further stabilizing it in an inactive state, even in the absence of histamine.

Quantitative Data: Receptor Binding & Functional Inhibition

The affinity of trimeprazine for the histamine H1 receptor and other targets has been quantified through various assays. This data is crucial for understanding its potency and selectivity.

| Parameter | Target | Value | Assay Type | Source |

| Ki (Inhibition Constant) | Histamine H₁ Receptor | 0.72 nM | Radioligand Binding Assay | [5] |

| Ki (Inhibition Constant) | Muscarinic Acetylcholine Receptors (mAChRs) | 38 nM | Radioligand Binding Assay | [5][8] |

| IC₅₀ (Half-maximal Inhibitory Conc.) | Anti-IgE-induced Histamine Release | 19 nM | Functional Assay (Human Lung) | [5] |

Downstream Signaling Pathways

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit. Trimeprazine's antagonism prevents the initiation of this signaling cascade.

Histamine-Mediated H1 Receptor Activation:

-

Histamine binds to the H1 receptor.

-

The receptor activates the Gq protein complex.

-

The Gαq subunit activates Phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG, along with Ca²⁺, activates Protein Kinase C (PKC).

-

These events lead to downstream cellular responses like smooth muscle contraction and increased vascular permeability.[9]

By blocking the initial binding of histamine, trimeprazine prevents this entire cascade from occurring.

Experimental Protocols & Methodologies

The quantitative data presented above is derived from specific in-vitro experiments. The following are generalized protocols for these key assays.

Radioligand Binding Assay (for Ki Determination)

Principle: This assay measures the affinity of a drug (the "competitor," trimeprazine) for a receptor by quantifying its ability to displace a known radioactive ligand that binds to the same receptor.

Methodology:

-

Membrane Preparation: A tissue source rich in H1 receptors (e.g., bovine brain) is homogenized and centrifuged to isolate cell membranes.[8]

-

Incubation: The membranes are incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine).[8]

-

Varying concentrations of the unlabeled competitor drug (trimeprazine).

-

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of trimeprazine that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Inhibition of IgE-Mediated Histamine Release

Principle: This functional assay measures the ability of a drug to prevent the release of histamine from mast cells or basophils following an allergic stimulus.

Methodology:

-

Tissue Preparation: Fragments of human lung tissue, rich in mast cells, are obtained and prepared.

-

Sensitization & Pre-incubation: The tissue is sensitized with IgE and then pre-incubated for a set time with varying concentrations of trimeprazine.

-

Challenge: The tissue is challenged with an anti-IgE antibody, which cross-links the IgE on mast cells and triggers degranulation and histamine release.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured, often using a sensitive technique like HPLC or a fluorometric assay.

-

Data Analysis: The concentration of trimeprazine that inhibits 50% of the histamine release (IC₅₀) is calculated by comparing the release in the presence of the drug to the maximum release (positive control) and baseline (negative control).[5]

Broader Pharmacological Profile & Structure-Activity Relationship

While potent at the H1 receptor, trimeprazine's effects are not entirely selective. Its chemical structure, a phenothiazine derivative, results in interactions with other receptors.[2]

-

Anticholinergic Activity: Trimeprazine is an antagonist at muscarinic acetylcholine receptors, with a Ki of 38 nM.[5][8] This action is responsible for common side effects like dry mouth, blurred vision, and urinary retention.[2]

-

Antidopaminergic Activity: As a phenothiazine, it also antagonizes dopamine D2 receptors, which underlies its antiemetic (anti-nausea) properties.[2]

-

Other CNS Effects: Interactions with serotonin and other neurotransmitter systems contribute to its pronounced sedative effects.[2]

The structure-activity relationship (SAR) for phenothiazine antihistamines like trimeprazine dictates their function. Key features include a two-to-three-carbon branched alkyl chain separating the phenothiazine ring system from a terminal tertiary amine.[3] This branching is crucial; unbranched chains are more typical of phenothiazine antipsychotics.[3]

Conclusion

Trimeprazine maleate exerts its primary therapeutic effects through high-affinity, competitive antagonism of the histamine H1 receptor, preventing the downstream Gq/PLC/IP₃ signaling cascade. Its classification as a first-generation agent is underscored by its ability to cross the blood-brain barrier and its significant sedative properties. The drug's broader pharmacological profile, including anticholinergic and antidopaminergic activities, is a direct result of its phenothiazine structure and contributes to both its therapeutic versatility as an antiemetic and its characteristic side effects. A comprehensive understanding of this multi-receptor action is essential for its appropriate clinical application and for the development of more selective future antihistamines.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]

- 3. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Alimemazine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. alimemazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Histamine receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Central Nervous System Effects of Trimeprazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine, a phenothiazine derivative, exerts a range of effects on the central nervous system (CNS), primarily through its potent antagonism of histamine H1 receptors. This activity is the foundation of its sedative and hypnotic properties. Furthermore, trimeprazine interacts with other key neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways, contributing to a complex pharmacological profile that includes antiemetic and anxiolytic-like effects. This technical guide provides a comprehensive overview of the CNS effects of trimeprazine maleate, presenting quantitative data on its receptor binding affinities, pharmacokinetic parameters, and detailed methodologies for key preclinical and clinical assessments. Visualizations of its primary mechanism of action and relevant experimental workflows are provided to facilitate a deeper understanding of its neuropharmacological properties.

Introduction

Trimeprazine, also known as alimemazine, is a first-generation antihistamine with prominent sedative properties.[1] While its primary clinical applications have been in the management of pruritus and as a pre-anesthetic sedative, its interactions with multiple CNS targets warrant a detailed examination for researchers and drug development professionals.[1][2] Understanding the intricate neuropharmacology of trimeprazine can provide insights into the development of novel therapeutics targeting sleep, anxiety, and other CNS disorders. This guide synthesizes the available technical data on trimeprazine's CNS effects, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics.

Mechanism of Action

Trimeprazine's primary mechanism of action in the CNS is the blockade of histamine H1 receptors.[3] Histamine is a crucial neurotransmitter involved in promoting wakefulness, and by antagonizing its action, trimeprazine induces sedation and hypnosis.[4]

Beyond its antihistaminic activity, trimeprazine exhibits affinity for other CNS receptors, which contributes to its broader pharmacological profile. It possesses anticholinergic properties through its interaction with muscarinic acetylcholine receptors.[3] Additionally, as a phenothiazine, it interacts with dopamine and serotonin receptors, although specific high-affinity binding data for these receptors is not extensively documented in readily available literature.[5] This multi-target engagement is responsible for its antiemetic and potential anxiolytic-like effects.[4][6]

Receptor Binding Affinities

The affinity of trimeprazine for various CNS receptors has been characterized through in vitro radioligand binding assays. This quantitative data is crucial for understanding its potency and selectivity.

| Receptor | Ki (nM) | Assay Method | Reference |

| Histamine H1 | 0.72 | Radioligand Binding Assay | [3] |

| Muscarinic Acetylcholine | 38 | Radioligand Binding Assay | [3] |

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The primary signaling pathway affected by trimeprazine in the CNS is the histamine H1 receptor-mediated pathway. Blockade of this G-protein coupled receptor (GPCR) in neurons of the tuberomammillary nucleus (TMN) of the hypothalamus, the primary source of histamine in the brain, leads to a reduction in wakefulness-promoting signals to other brain regions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of trimeprazine influence its onset, duration, and intensity of CNS effects.

| Parameter | Value | Species | Administration | Reference |

| Time to Peak Concentration (Tmax) | ||||

| Syrup | 3.5 ± 0.22 h | Human (Adults) | Oral (5 mg) | [5] |

| Tablet | 4.5 ± 0.43 h | Human (Adults) | Oral (5 mg) | [5] |

| 1-2 h | Human (Children) | Oral (3 mg/kg) | [7] | |

| Terminal Phase Half-life (t½) | 4.78 ± 0.59 h | Human (Adults) | Oral (5 mg) | [5] |

| 6.8 h (median) | Human (Children) | Oral (3 mg/kg) | [7] | |

| Plasma Protein Binding | > 90% | Human | - | [5] |

| Relative Bioavailability (Tablet vs. Syrup) | ~70% | Human | Oral | [5] |

Pharmacodynamics: CNS Effects

Trimeprazine's interactions with CNS receptors manifest in a variety of observable effects, including sedation, alterations in sleep architecture, and potential anxiolytic-like activity.

Sedation and Hypnotic Effects

The most prominent CNS effect of trimeprazine is sedation, which is a direct consequence of its potent histamine H1 receptor antagonism.[4] Clinical studies have investigated its efficacy as a hypnotic.

A study in healthy volunteers demonstrated that a 10 mg dose of trimeprazine increased REM sleep and slow-wave (SW) sleep.[8] Interestingly, a 20 mg dose did not produce a significant change, suggesting a complex dose-response relationship.[8] Importantly, no significant REM rebound was observed upon withdrawal of the drug.[8] In children with night waking, trimeprazine treatment was associated with significantly fewer awakenings, less time awake at night, and more overall nighttime sleep compared to placebo.[4]

Anxiolytic-like Effects

Antiemetic Effects

The antiemetic action of trimeprazine is attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[6] This is a characteristic feature of many phenothiazine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CNS effects of trimeprazine.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a drug for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue or cells expressing the target receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes containing the receptors.

-

Wash the pellet to remove endogenous ligands and resuspend in assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of unlabeled trimeprazine.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a filter mat to trap the membranes with bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of radioligand binding against the concentration of trimeprazine.

-

Determine the IC50 (the concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Elevated Plus-Maze (EPM) for Anxiolytic Activity

This in vivo behavioral assay is used to assess anxiety-like behavior in rodents.

Protocol:

-

Apparatus: A plus-shaped maze elevated above the floor, with two opposing arms open and two enclosed by walls.

-

Animals: Typically, adult male rats or mice are used.

-

Procedure:

-

Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.

-

Administer trimeprazine or vehicle (control) via an appropriate route (e.g., intraperitoneal injection) at a specified time before testing.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute period.

-

Record the session using a video camera for later analysis.

-

-

Data Analysis:

-

Measure the time spent in the open arms and closed arms.

-

Count the number of entries into the open and closed arms.

-

An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.

-

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol:

-

Surgical Implantation:

-

Under anesthesia, a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex).

-

The animal is allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

-

Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

-

Trimeprazine is administered, and dialysate collection continues to monitor changes in neurotransmitter concentrations.

-

-

Sample Analysis:

-

The collected dialysate samples are analyzed using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify the levels of dopamine, serotonin, and their metabolites.

-

-

Data Analysis:

-

Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of trimeprazine on neurotransmitter release and metabolism.

-

Conclusion

This compound's effects on the central nervous system are multifaceted, extending beyond its primary role as a histamine H1 receptor antagonist. Its interactions with dopaminergic, serotonergic, and cholinergic systems contribute to a complex pharmacological profile that includes sedative, hypnotic, antiemetic, and potential anxiolytic-like properties. The quantitative data and detailed experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the neuropharmacology of trimeprazine and to explore its potential for the development of novel CNS-active agents. Further research is warranted to fully elucidate its binding affinities at a wider range of CNS receptors and to establish clear dose-response relationships for its various behavioral effects in preclinical models.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Controlled trial of trimeprazine tartrate for night waking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anxiolytic-like effects of mitragynine in the open-field and elevated plus-maze tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controlled clinical investigation of trimeprazine as a sleep-inducer in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimeprazine Maleate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine maleate, a phenothiazine derivative, is a first-generation antihistamine with additional sedative, antiemetic, and anticholinergic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its multifaceted mechanism of action as a receptor antagonist and furnishes detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and pharmacological studies involving this compound.

Chemical Structure and Identification

Trimeprazine, also known as alimemazine, is chemically designated as N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine[1]. The maleate salt is formed by the reaction of trimeprazine with maleic acid.

The core structure of trimeprazine features a phenothiazine nucleus, which consists of two benzene rings fused to a central 1,4-thiazine ring. A dimethylaminopropyl side chain is attached to the nitrogen atom of the phenothiazine ring system.

Table 1: Chemical Identification of Trimeprazine and this compound

| Identifier | Trimeprazine (Free Base) | This compound |

| IUPAC Name | N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine[1] | (Z)-but-2-enedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |

| CAS Number | 84-96-8[1] | 179167-82-9 |

| Molecular Formula | C18H22N2S[1] | C18H22N2S·C4H4O4[1] |

| Molecular Weight | 298.45 g/mol [2][3] | 414.52 g/mol |

| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C[1] | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |

| InChI Key | ZZHLYYDVIOPZBE-UHFFFAOYSA-N[1] | WTHCVCKKSDUGIE-BTJKTKAUSA-N |

Physicochemical Properties

The physicochemical properties of trimeprazine and its maleate salt are crucial for its formulation, delivery, and pharmacokinetic profile. The free base is crystalline at room temperature and exhibits limited water solubility. The maleate salt form generally offers different solubility characteristics which can be advantageous in specific formulation contexts[1].

Table 2: Physicochemical Properties of Trimeprazine

| Property | Value |

| Melting Point | 68 °C[2][3][4] |

| Boiling Point | 150-175 °C at 0.3 mmHg[2][3] |

| Water Solubility | 0.942 mg/L[3][4] |

| Solubility in other solvents | Soluble in DMSO[1]; Slightly soluble in alcohol (tartrate salt)[5] |

| pKa (basic) | 9.00 - 9.11[3][5] |

| LogP (Octanol/Water) | 4.6 - 4.71[4][5] |

Mechanism of Action and Signaling Pathways

Trimeprazine exerts its pharmacological effects through the antagonism of several key receptors, leading to a range of physiological responses. Its primary action is as a competitive antagonist of histamine H1 receptors, but it also demonstrates significant activity at dopamine D2, muscarinic acetylcholine, and serotonin receptors[6].

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, trimeprazine competitively binds to H1 receptors on various cells, including those on nerve endings, smooth muscles, and glandular cells. This blocks the action of endogenous histamine, thereby alleviating the symptoms of allergic reactions such as itching, swelling, and redness[6].

Dopamine D2 Receptor Antagonism

Trimeprazine's antiemetic effects are attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain[6]. By blocking dopamine from binding to these receptors, trimeprazine helps to prevent nausea and vomiting[6].

Other Receptor Interactions

Trimeprazine also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors, which can lead to reduced secretions in the respiratory and gastrointestinal tracts[6]. Furthermore, its interaction with serotonin pathways contributes to its sedative effects[6].

Experimental Protocols

Synthesis of Trimeprazine

A common method for the synthesis of trimeprazine involves the alkylation of phenothiazine with 1-dimethylamino-2-methyl-propylchloride[4].

Materials:

-

Phenothiazine

-

Sodamide (95%)

-

Xylene

-

1-chloro-2-methyl-3-dimethylaminopropane

-

Methanesulfonic acid

-

Sodium hydroxide

-

Ether

-

Potassium carbonate

Procedure:

-

Add 2.77 g of 95% sodamide to a solution of 9.6 g of phenothiazine in 140 cc of xylene at 130°C.

-

Heat the mixture with reflux for 2 hours.

-

Add a 0.61 N solution (90 cc) of 1-chloro-2-methyl-3-dimethylaminopropane in xylene over 50 minutes.

-

Continue heating with reflux for 20 hours.

-

After cooling, treat the mixture with 40 cc of water and 70 cc of N methanesulfonic acid.

-

Separate the aqueous layer, wash with ether, and then treat with 10 cc of aqueous sodium hydroxide (density = 1.33).

-

Extract the product with ether.

-

Dry the ether extract over potassium carbonate and evaporate the solvent.

-

Distill the residue in vacuo to collect 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane (trimeprazine), which distills between 150° and 175°C under a pressure of about 0.3 mm Hg[7].

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the quantification of this compound in pharmaceutical dosage forms.

Instrumentation:

-

HPLC system with a UV/PDA detector

-

C18 column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 3 µm)

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of a buffer and an organic solvent (e.g., acetonitrile and/or methanol) should be optimized.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of trimeprazine.

-

Injection Volume: A fixed volume, e.g., 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

-

Sample Preparation: For tablet dosage forms, accurately weigh and powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in the diluent, sonicate to ensure complete dissolution, and filter.

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Analysis by UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used for the quantitative analysis of this compound, particularly in bulk drug and simple formulations.

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Solvent Selection: Identify a suitable solvent in which this compound is freely soluble and that does not interfere with its absorbance in the UV range.

-

Determination of λmax: Prepare a dilute solution of this compound in the selected solvent and scan the UV spectrum to determine the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a stock solution of this compound reference standard and a series of dilutions of known concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Prepare a solution of the sample of an appropriate concentration and measure its absorbance at λmax.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound. The inclusion of experimental protocols for its synthesis and analysis offers practical guidance for researchers and professionals in the pharmaceutical sciences. A thorough understanding of these fundamental aspects is essential for the continued development and application of this compound in therapeutic contexts.

References

- 1. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]

- 2. Trimeprazine [drugfuture.com]

- 3. Trimeprazine CAS#: 84-96-8 [amp.chemicalbook.com]

- 4. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]

- 7. Trimeprazine | 84-96-8 [chemicalbook.com]

In Vitro Activity of Trimeprazine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine, a phenothiazine derivative, is recognized for its therapeutic applications as an antihistamine, sedative, and antiemetic. This technical guide provides an in-depth overview of the in vitro activity of trimeprazine maleate, with a focus on its molecular interactions and functional effects. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of relevant biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts involving trimeprazine and related compounds.

Core In Vitro Activities of this compound

This compound exhibits a range of in vitro activities, primarily centered around its antagonism of histamine H1 receptors. Additionally, it interacts with other receptor systems and has demonstrated antimicrobial and antiviral properties.

Receptor Binding Affinity

Trimeprazine demonstrates notable affinity for histamine H1 receptors and, to a lesser extent, muscarinic acetylcholine receptors. This dual activity is a key characteristic of many first-generation antihistamines.

Table 1: Receptor Binding Affinities of Trimeprazine

| Target Receptor | Ligand | Tissue Source | Ki (nM) | Reference |

| Histamine H1 Receptor | [3H]mepyramine | Bovine Cerebral Cortex | 0.72 | [1] |

| Muscarinic Acetylcholine Receptors | [3H]quinuclidinyl benzilate | Bovine Cerebral Cortex | 38 | [1][2] |

Inhibition of Histamine Release

Trimeprazine has been shown to inhibit the release of histamine from mast cells, a key event in the allergic response.

Table 2: Inhibition of Histamine Release by Trimeprazine

| Assay | Cell/Tissue Source | Inducing Agent | IC50 (nM) | Reference |

| Histamine Release Inhibition | Isolated Human Lung Fragments | anti-IgE | 19 | [1] |

Antiviral Activity

Recent studies have identified trimeprazine as a potential inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication in vitro.

Table 3: In Vitro Antiviral Activity of Trimeprazine against SARS-CoV-2

| Cell Line | Parameter | Value (µM) | Reference |

| Vero E6 | EC50 | 1.76 | [1] |

| Vero E6 | CC50 | 19.73 | [1] |

Antimicrobial Activity

Trimeprazine has demonstrated inhibitory activity against a range of bacterial species.

Table 4: In Vitro Antimicrobial Activity of Trimeprazine Tartrate

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus spp. | <100 | [3] |

| Salmonella spp. | <100 | [3] |

| Bacillus spp. | <100 | [3] |

| Shigella spp. | 10-100 | [3] |

| Vibrio cholerae | 10-100 | [3] |

| V. parahaemolyticus | 10-100 | [3] |

| Klebsiella spp. | Moderately sensitive | [3] |

| Proteus spp. | Moderately sensitive | [3] |

| Pseudomonas spp. | Moderately sensitive | [3] |

| Citrobacter spp. | Moderately sensitive | [3] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of trimeprazine is the competitive antagonism of the histamine H1 receptor, a G protein-coupled receptor (GPCR).

References

Trimeprazine Maleate: A Technical Guide for Studying Dopamine D2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Trimeprazine and its Dopamine D2 Receptor Activity

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[3] Beyond its primary action of blocking histamine H1 receptors, trimeprazine exhibits a broader pharmacological profile that includes antagonism of various neurotransmitter receptors.[1][2] Its interaction with the central nervous system is notably responsible for its sedative and anti-nausea effects.[1][4] The antiemetic action is largely mediated through the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1][5] By inhibiting the binding of dopamine to these receptors, trimeprazine effectively suppresses the signaling cascade that leads to nausea and vomiting.[5] Similarly, its sedative properties are, in part, a consequence of its dopamine D2 receptor antagonism in other brain regions.[1]

Quantitative Pharmacological Data

While direct binding affinity (Ki) or functional antagonism (IC50) values for trimeprazine maleate at the dopamine D2 receptor are not extensively reported in publicly accessible literature, data for other phenothiazine derivatives provide a valuable comparative framework. This allows researchers to estimate the potential potency of trimeprazine and to select appropriate concentrations for in vitro and in vivo studies.

| Compound | Dopamine D2 Receptor Ki (nM) | Primary Use |

| Chlorpromazine | 3.1 | Antipsychotic |

| Fluphenazine | 0.8 | Antipsychotic |

| Perphenazine | 0.6 | Antipsychotic |

| Promethazine | 16 | Antihistamine, Antiemetic |

| This compound | Not Reported | Antihistamine, Antiemetic |

Note: The Ki values are collated from various sources and should be used as a reference. Experimental conditions can significantly influence these values.

Dopamine D2 Receptor Signaling Pathway and Antagonism by Trimeprazine

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Trimeprazine, as a D2 receptor antagonist, binds to the receptor without activating it, thereby preventing dopamine from binding and initiating this signaling pathway.[1]

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of trimeprazine.

Experimental Protocols for Studying D2 Receptor Antagonism

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol or sulpiride).

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + vehicle.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for Determining Functional Antagonism (IC50)

This protocol describes a functional assay to measure the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-K1 cells).

-

Dopamine: As the agonist.

-

Forskolin: To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or luciferase-based kits.

-

Cell Culture Medium and Reagents

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to all wells except the baseline control.

-

Incubation: Incubate for a time sufficient to allow for a robust cAMP response (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data to the response induced by forskolin alone (0% inhibition) and the response in the presence of a maximal concentration of a known D2 antagonist (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a compound like this compound for its dopamine D2 receptor antagonist activity.

Caption: A typical experimental workflow for assessing dopamine D2 receptor antagonism.

Conclusion

This compound serves as a useful pharmacological tool for investigating the roles of dopamine D2 receptor antagonism in various physiological processes, particularly those related to emesis and sedation. While specific high-affinity binding data for trimeprazine at the D2 receptor requires further investigation, the provided experimental protocols offer a robust framework for its characterization. By utilizing the methodologies and comparative data presented in this guide, researchers can effectively employ this compound in their studies of dopamine D2 receptor function and pharmacology.

References

- 1. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]

- 2. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Antimicrobial Potential of Trimeprazine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine, a phenothiazine derivative traditionally recognized for its antihistaminic and sedative properties, is emerging as a compound of interest for its broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of trimeprazine maleate, detailing its activity against a range of bacterial pathogens. While direct evidence for its antifungal and antiviral efficacy is still developing, this guide explores the potential activity based on the known mechanisms of the phenothiazine class of compounds. Detailed experimental protocols for assessing antimicrobial activity are provided, alongside conceptual diagrams of potential mechanisms of action to guide future research and drug development efforts in this promising area.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents and the repurposing of existing drugs. Phenothiazines, a class of compounds with a well-established history in medicine, have demonstrated significant antimicrobial properties. Trimeprazine, a first-generation antihistamine belonging to this class, has shown notable antibacterial efficacy. This guide synthesizes the current understanding of this compound's antimicrobial spectrum, provides detailed methodologies for its evaluation, and explores its potential mechanisms of action.

Antimicrobial Spectrum of this compound

The antimicrobial activity of trimeprazine has been most extensively studied against bacterial species, revealing a broad spectrum of action against both Gram-positive and Gram-negative organisms.

Antibacterial Activity

Studies have demonstrated that trimeprazine exhibits significant antibacterial and bactericidal activities. The minimum inhibitory concentration (MIC) for a wide array of bacteria generally falls within the range of 10 to 100 µg/mL[1].

Table 1: Antibacterial Spectrum of Trimeprazine

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference |

| Staphylococcus spp. | Positive | 10 - 100 | [1] |

| Bacillus spp. | Positive | < 100 | [1] |

| Salmonella spp. | Negative | 10 - 100 | [1] |

| Shigella spp. | Negative | 10 - 100 | [1] |

| Vibrio cholerae | Negative | 10 - 100 | [1] |

| V. parahaemolyticus | Negative | 10 - 100 | [1] |

| Klebsiella spp. | Negative | Moderately Sensitive | [1] |

| Proteus spp. | Negative | Moderately Sensitive | [1] |

| Pseudomonas spp. | Negative | Moderately Sensitive | [1] |

| Citrobacter spp. | Negative | Moderately Sensitive | [1] |

Furthermore, trimeprazine has been shown to act synergistically with other antibacterial agents, such as trimethoprim, suggesting its potential use in combination therapies to combat resistant strains.

Antifungal Activity (Potential)

While specific studies on the antifungal spectrum of this compound are limited, the broader class of phenothiazines has demonstrated activity against various fungal pathogens. Phenothiazine derivatives have shown inhibitory effects against both yeasts, such as Candida species, and filamentous fungi, including Aspergillus species[2]. The antifungal activity of some phenothiazines has been quantified with MIC values, providing a basis for inferring the potential of trimeprazine.

Table 2: Representative Antifungal Activity of Phenothiazine Derivatives

| Fungal Species | Phenothiazine Derivative | MIC Range (µg/mL) | Reference |

| Candida albicans | CWHM-974 (derivative) | 4 - 8 | [2] |

| Candida auris | CWHM-974 (derivative) | 4 - 8 | [2] |

| Cryptococcus neoformans | CWHM-974 (derivative) | 4 - 8 | [2] |

| Aspergillus fumigatus | CWHM-974 (derivative) | 8 - 16 | [2] |

Further research is warranted to establish the specific antifungal profile of this compound.

Antiviral Activity (Potential)

Direct evidence of the antiviral activity of this compound is currently lacking in the scientific literature. However, other antihistamines have been investigated for their antiviral properties. For instance, chlorpheniramine has been shown to exhibit activity against influenza virus. The mechanism of action for many antiviral compounds against enveloped viruses involves disruption of the viral envelope or interference with viral entry into host cells. Given that phenothiazines are known to interact with biological membranes, it is plausible that trimeprazine could exert an inhibitory effect on enveloped viruses. This remains a key area for future investigation.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro evaluation of the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in sterile broth)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL for bacteria)

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Preparation of Trimeprazine Dilutions:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the trimeprazine stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

-

Controls:

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Antiviral Plaque Reduction Assay (Conceptual Protocol)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

Materials:

-

This compound stock solution

-

Host cell line susceptible to the virus of interest (e.g., MDCK for influenza virus)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding:

-

Seed host cells in 6-well plates and grow to confluence.

-

-

Virus Adsorption:

-

Wash the cell monolayers and infect with a dilution of the virus calculated to produce 50-100 plaques per well.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Treatment:

-

Remove the viral inoculum and wash the cells.

-

Add an overlay medium containing various concentrations of this compound.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

-

Plaque Visualization:

-

Remove the overlay and fix the cells (e.g., with formaldehyde).

-

Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no drug).

-

Determine the IC50 value from a dose-response curve.

-

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of phenothiazines, including trimeprazine, is likely multifactorial, involving the disruption of fundamental cellular processes.

Disruption of Cell Membrane Integrity

Phenothiazines are known to intercalate into the phospholipid bilayer of cell membranes. This insertion can disrupt membrane fluidity and integrity, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. This mechanism is thought to be a primary contributor to their broad-spectrum antibacterial and potential antifungal and antiviral activities.

Inhibition of Efflux Pumps

A significant mechanism of antimicrobial resistance is the active efflux of drugs from the microbial cell by efflux pumps. Phenothiazines have been shown to inhibit these pumps in both Gram-positive and Gram-negative bacteria[3][4]. By blocking these pumps, trimeprazine can increase the intracellular concentration of itself or other co-administered antibiotics, thereby restoring or enhancing their efficacy.

Interference with Cellular Signaling

Phenothiazines are known to interact with various cellular signaling pathways. In microorganisms, they may interfere with essential processes such as electron transport, nutrient uptake, and metabolic pathways, contributing to their antimicrobial effect. The precise signaling pathways affected by trimeprazine in microbial cells are an area of active research.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanisms of Antimicrobial Action

References

Trimeprazine Maleate and its Putative Role in Serotonin Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine, a phenothiazine derivative, is primarily recognized for its potent antihistaminic, sedative, and antiemetic properties. Its mechanism of action is well-established as an antagonist of histamine H1, muscarinic acetylcholine, and dopamine D2 receptors.[1] While its interaction with dopaminergic pathways is a known characteristic of the phenothiazine class, its influence on serotonergic systems is less defined but suggested to contribute to its sedative effects. This technical guide synthesizes the current understanding of trimeprazine's interaction with serotonin pathways, outlines the standard experimental protocols for elucidating such interactions, and provides a framework for future research into its serotonergic pharmacology.

Introduction to Trimeprazine Maleate

Trimeprazine (also known as alimemazine) is a first-generation antipsychotic of the phenothiazine class.[2] Structurally related to chlorpromazine, it is clinically utilized for its antihistaminic effects in treating pruritus and urticaria, and as a sedative and antiemetic.[2][3][4] While not primarily used for its antipsychotic properties, its activity at dopamine receptors is a recognized feature of its pharmacological profile.[5] The sedative properties of trimeprazine are thought to arise from a combination of its antihistaminic, anticholinergic, and antidopaminergic effects, with a potential contribution from interactions with other neurotransmitter systems, including serotonin pathways.[1][6]

Trimeprazine and the Serotonin System: A Putative Interaction

Direct and specific evidence detailing the interaction of trimeprazine with serotonin (5-hydroxytryptamine, 5-HT) receptors is limited in publicly available literature. However, the broader class of phenothiazine derivatives has been shown to interact with various neurotransmitter systems, including serotonergic pathways.[1] For instance, some phenothiazines exhibit antagonist activity at 5-HT2A receptors. This interaction is a key feature of many atypical antipsychotic drugs and is thought to contribute to their efficacy and side-effect profiles.

Given the structural similarities of trimeprazine to other phenothiazines with known serotonergic activity, it is plausible that trimeprazine may also modulate serotonin pathways. The sedative effects of trimeprazine could, in part, be mediated by interactions with specific 5-HT receptor subtypes that are involved in the regulation of sleep and wakefulness. However, without specific binding affinity and functional assay data for trimeprazine at 5-HT receptors, its role remains speculative.

Experimental Protocols for Characterizing Trimeprazine's Serotonergic Activity

To rigorously investigate the potential interaction of trimeprazine with serotonin pathways, a series of standard pharmacological assays would be required. These experiments are designed to determine the binding affinity of the compound to various 5-HT receptor subtypes and to characterize its functional activity as an agonist, antagonist, or inverse agonist.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of trimeprazine for various human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK-293 or CHO cells) are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Assay Conditions: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) is incubated with the prepared cell membranes.

-

Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

For 5-HT receptors coupled to Gi/o (e.g., 5-HT1 family) or Gs (e.g., 5-HT4, 5-HT6, 5-HT7) proteins, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels is a common method to assess functional activity.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of trimeprazine at Gi/o- or Gs-coupled 5-HT receptors.

Methodology:

-

Cell Culture: Cells expressing the 5-HT receptor of interest are cultured in multi-well plates.

-

Agonist Mode: Cells are treated with varying concentrations of trimeprazine to determine if it stimulates (for Gs-coupled) or inhibits (for Gi/o-coupled, often stimulated with forskolin) cAMP production.

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of trimeprazine before the addition of a known 5-HT receptor agonist. The ability of trimeprazine to block the agonist-induced change in cAMP is measured.

-

cAMP Measurement: Intracellular cAMP levels are quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Concentration-response curves are generated to calculate EC50 or IC50 values. For antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist potency.

For 5-HT receptors coupled to Gq/11 proteins (e.g., 5-HT2 family), activation leads to an increase in intracellular calcium concentration.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of trimeprazine at Gq/11-coupled 5-HT receptors.

Methodology:

-

Cell Loading: Cells expressing the 5-HT receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Mode: The baseline fluorescence is measured before adding varying concentrations of trimeprazine. An increase in fluorescence indicates receptor activation and subsequent calcium release.

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of trimeprazine before the addition of a known 5-HT receptor agonist. The inhibition of the agonist-induced fluorescence signal is measured.

-

Fluorescence Detection: Changes in fluorescence are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are plotted to determine EC50 or IC50 values.

Caption: Simplified overview of major serotonin receptor signaling pathways.

Data Presentation

Should experimental data become available, it should be presented in a clear and concise tabular format to allow for easy comparison of trimeprazine's activity across different serotonin receptor subtypes.

Table 1: Hypothetical Binding Affinities (Ki, nM) of Trimeprazine at Human Serotonin Receptors

| 5-HT Receptor Subtype | Trimeprazine Ki (nM) |

| 5-HT1A | >1000 |

| 5-HT2A | 50 |

| 5-HT2C | 250 |

| 5-HT6 | >1000 |

| 5-HT7 | 750 |

Note: The data in this table is purely illustrative and does not represent actual experimental findings.

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of Trimeprazine at Human Serotonin Receptors

| 5-HT Receptor Subtype | Agonist EC50 (nM) | Antagonist IC50 (nM) |

| 5-HT1A | >10,000 | >10,000 |

| 5-HT2A | >10,000 | 120 |

| 5-HT2C | >10,000 | 500 |

Note: The data in this table is purely illustrative and does not represent actual experimental findings.

Conclusion and Future Directions

The existing literature suggests a potential, yet uncharacterized, role for trimeprazine in the modulation of serotonin pathways. Its classification as a phenothiazine provides a rationale for investigating its activity at 5-HT receptors, particularly the 5-HT2A subtype. To move beyond speculation, rigorous pharmacological studies employing the standardized protocols outlined in this guide are necessary.

Future research should focus on:

-

Comprehensive Receptor Screening: A broad panel of radioligand binding assays against all major 5-HT receptor subtypes is required to establish a complete binding profile for trimeprazine.

-

Functional Characterization: Subsequent functional assays (cAMP, calcium flux, etc.) are crucial to determine the nature of the interaction (agonist, antagonist) at any receptor for which significant binding affinity is observed.

-

In Vivo Studies: Should in vitro studies reveal significant serotonergic activity, further investigation in animal models would be warranted to correlate these findings with behavioral outcomes, particularly sedation.

A thorough understanding of trimeprazine's serotonergic pharmacology could not only provide a more complete picture of its mechanism of action but also potentially inform the development of novel therapeutics with tailored sedative or other psychotropic properties.

References

- 1. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

Physicochemical characteristics of trimeprazine maleate for research

An In-depth Technical Guide on the Physicochemical Characteristics of Trimeprazine Maleate

This guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key concepts.

Section 1: Core Physicochemical Properties

Trimeprazine, also known as alimemazine, is a phenothiazine derivative.[1] Its physicochemical characteristics are fundamental to its formulation, delivery, and pharmacological action. The data presented here pertains to the maleate salt form unless otherwise specified.

Data Presentation

The quantitative physicochemical data for trimeprazine and its maleate salt are summarized in the tables below.

Table 1: Core Physicochemical Characteristics

| Property | Value | Unit | Citation |

| Molecular Formula (Maleate Salt) | C₂₂H₂₆N₂O₄S | - | [2] |

| Molecular Weight (Maleate Salt) | 414.5 | g/mol | [2][3] |

| Molecular Formula (Free Base) | C₁₈H₂₂N₂S | - | [3] |

| Molecular Weight (Free Base) | 298.45 | g/mol | [4] |

| Appearance | Crystals or white to off-white crystalline powder | - | [3] |

| Melting Point (Free Base) | 68 | °C | [3][4][5][6] |

| pKa (Basic) | 9.11 | - | [5] |

| LogP (Octanol/Water Partition Coefficient) | 4.7 | - | [5] |

Table 2: Solubility Data

| Substance | Solvent | Solubility | Citation |

| Trimeprazine (Free Base) | Water | 0.942 mg/L | [4][5][6][7] |

| Trimeprazine Tartrate | Water | Soluble | [3] |

| Trimeprazine Tartrate | Alcohol | Slightly Soluble | [3] |

| Trimeprazine (Free Base) | DMSO | Soluble | [3] |

Section 2: Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined in this section.

2.1: Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.[8] It is used to identify substances and assess their purity.[9][10]

Methodology:

-

Sample Preparation: The trimeprazine sample must be completely dry and finely powdered.[8][10]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[11] The tube is tapped gently to ensure the sample is compact.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, which contains a heating block or oil bath and a high-accuracy thermometer.[8][11]

-

Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point. The heating rate is then reduced to a constant rate, typically 1°C/min as specified by pharmacopeias.[11]

-

Observation and Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.[9][11] For pure substances, this range is typically narrow.[12]

2.2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the acid dissociation constant (pKa) of a substance.[13][14]

Methodology:

-

Solution Preparation: A solution of this compound with a known concentration (e.g., 1 mM) is prepared.[13][15] To analyze poorly soluble drugs, co-solvents may be used, but this requires extrapolation to deduce the pKa in a purely aqueous solution.[14]

-

Apparatus Calibration: A potentiometer with a combined pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[13]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer.[15] A standardized titrant (e.g., 0.1 M NaOH for an acidic salt or 0.1 M HCl for a basic substance) is added in small, precise increments.[13][15]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.[13] The readings are continued until the pH stabilizes after passing the equivalence point.[15]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the substance has been neutralized.[13][15] The process is typically repeated multiple times to ensure accuracy.[13]

2.3: LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and gold-standard technique for the experimental determination of the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[16][17]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer for LogD determination) are mixed and allowed to pre-saturate for 24 hours.[18]

-

Partitioning: A known amount of trimeprazine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a flask containing the other phase.

-

Equilibration: The flask is sealed and shaken vigorously for a set period until the partitioning of the compound between the two phases reaches equilibrium.[16][17]

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.

-

Concentration Analysis: A sample is carefully removed from each phase. The concentration of trimeprazine in both the n-octanol and aqueous layers is then quantified using an appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC.[16]

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Section 3: Visualizations

The following diagrams illustrate the experimental workflow for characterization and the primary signaling pathway of trimeprazine.

Caption: Experimental workflow for physicochemical characterization.

Caption: Simplified signaling pathway of trimeprazine action.

Trimeprazine exerts its primary therapeutic effects by acting as an antagonist at key neurotransmitter receptors. It competes with histamine for binding at H1-receptors, which leads to a reduction in the symptoms associated with allergic reactions, such as itching (pruritus).[7][19][20][21] Additionally, trimeprazine blocks dopamine D2 receptors.[22][23][24] This action, particularly in the chemoreceptor trigger zone of the brain, contributes to its antiemetic (anti-nausea) properties.[22]

References

- 1. Alimemazine - Wikipedia [en.wikipedia.org]

- 2. This compound, (R)- | C22H26N2O4S | CID 76963489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]

- 4. Trimeprazine | 84-96-8 [chemicalbook.com]

- 5. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trimeprazine CAS#: 84-96-8 [amp.chemicalbook.com]

- 7. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. thinksrs.com [thinksrs.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. westlab.com [westlab.com]

- 11. mt.com [mt.com]

- 12. scribd.com [scribd.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. medchemexpress.com [medchemexpress.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. H1 antagonist - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]

- 23. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]

- 24. ti.ubc.ca [ti.ubc.ca]

An In-Depth Technical Guide on the Antiemetic Effects of Trimeprazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[1][2] While structurally related to antipsychotic phenothiazines like chlorpromazine, its primary clinical applications leverage its sedative, antipruritic, and antiemetic properties.[1][3] It is principally used to manage motion sickness and as a component in cough and cold formulations.[1][4] This guide provides a detailed examination of the core mechanisms, signaling pathways, and experimental validation of the antiemetic effects of trimeprazine, intended for a technical audience in the field of pharmacology and drug development.

Core Mechanism of Antiemetic Action

The antiemetic effect of trimeprazine is not mediated by a single pathway but is the result of its antagonist activity at multiple receptor sites within the central and peripheral nervous systems. This multi-modal action allows it to be effective against nausea and vomiting triggered by various stimuli.

Dopamine D2 Receptor Antagonism

A primary mechanism for the antiemetic action of trimeprazine is its ability to block dopamine D2 receptors.[2][3] These receptors are densely expressed in the chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata.[5][6] The CTZ lies outside the blood-brain barrier, allowing it to detect emetogenic substances circulating in the blood.[5] Dopamine released in the CTZ acts on D2 receptors to transmit emetic signals to the vomiting center in the brainstem.[6][7] By acting as a competitive antagonist at these D2 receptors, trimeprazine effectively inhibits this signaling cascade, preventing the initiation of the vomiting reflex.[2][5]

Histamine H1 Receptor Antagonism

Trimeprazine is a potent histamine H1 receptor antagonist.[2][3] This action is particularly relevant for emesis originating from the vestibular system, which is responsible for motion sickness and vertigo.[8][9] The vestibular nuclei transmit signals to the vomiting center via pathways that utilize histamine as a key neurotransmitter.[10] By blocking H1 receptors in these pathways, trimeprazine disrupts the transmission of motion- and equilibrium-related emetic stimuli.[9][11] Its sedative properties, also linked to H1 receptor blockade, can further contribute to the suppression of nausea.[3]

Anticholinergic (Muscarinic Receptor) Effects

Trimeprazine also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2] This action contributes to its antiemetic profile by reducing secretions in the gastrointestinal tract and potentially modulating signaling from visceral afferent nerves to the central nervous system.[2]

Signaling Pathways in Emesis and Trimeprazine Intervention

The vomiting reflex is a complex process coordinated by the brainstem, integrating inputs from multiple sources. Trimeprazine intervenes at critical nodes within these pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Trimeprazine Tartrate? [synapse.patsnap.com]

- 3. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]

- 4. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 6. droracle.ai [droracle.ai]

- 7. Practical Selection of Antiemetics | AAFP [aafp.org]

- 8. Antiemetic Histamine H1 Receptor Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Drugs for preventing postoperative nausea and vomiting in adults after general anaesthesia: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Histamine receptor antagonists and how do they work? [synapse.patsnap.com]

Trimeprazine Maleate: A Phenothiazine Derivative with Antiviral Potential Against SARS-CoV-2

An In-depth Technical Guide for Drug Development Professionals

Introduction